

# challenges in SASS6 live-cell imaging phototoxicity

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## Technical Support Center: SASS6 Live-Cell Imaging

Welcome to the technical support center for SASS6 live-cell imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges of imaging the centriolar protein SASS6 in living cells, with a particular focus on mitigating phototoxicity.

## FAQs and Troubleshooting Guides

This section provides answers to common problems encountered during SASS6 live-cell imaging experiments.

**Q1:** My fluorescently-tagged SASS6 signal is very dim and difficult to detect. What are the common causes and how can I improve the signal-to-noise ratio (SNR)?

A low signal-to-noise ratio is a frequent challenge when imaging SASS6 due to its low endogenous expression levels. Several factors can contribute to a weak signal and high background noise.

Common Causes of Low Signal:

- **Low Expression Levels:** SASS6 is not an abundant protein, and overexpression can lead to artifacts such as centriole amplification.

- Photobleaching: The fluorescent protein tag on SASS6 can be quickly destroyed by excessive excitation light.[\[1\]](#)
- Suboptimal Fluorophore Choice: Not all fluorescent proteins are equally bright or photostable.
- Inefficient Light Collection: Using an objective with a low numerical aperture (NA) will result in poor light collection.

#### Common Sources of Noise:

- Shot Noise: Inherent statistical fluctuations in the arrival of photons at the detector, more pronounced at low signal levels.[\[2\]](#)
- Detector Noise: Thermal and read noise from the camera can obscure a weak signal.[\[3\]](#)
- Cellular Autofluorescence: Cells naturally fluoresce, which can create a high background, especially when using blue or green excitation light.

#### Troubleshooting and Optimization Strategies:

- Optimize Fluorescent Protein Selection: Choose bright and photostable fluorescent proteins. For instance, mNeonGreen has been shown to be significantly brighter than standard GFP. [\[4\]](#)
- Use a High-NA Objective: An objective with a high numerical aperture is crucial for maximizing the collection of emitted photons.
- Optimize Excitation Power and Exposure Time: Start with low laser power (e.g., 0.5-5% of maximum) and a moderate exposure time (e.g., 100-300 ms). Gradually increase the laser power or exposure time while monitoring the signal and assessing for signs of phototoxicity. For very dim signals, longer exposure times are generally preferred over increasing laser power to minimize phototoxicity.[\[3\]](#)[\[5\]](#)
- Image Binning: Binning pixels on the camera (e.g., 2x2) can increase the signal-to-noise ratio at the expense of some spatial resolution.

- Use Denoising Algorithms: Post-acquisition processing with denoising algorithms can help to clarify images with low SNR.

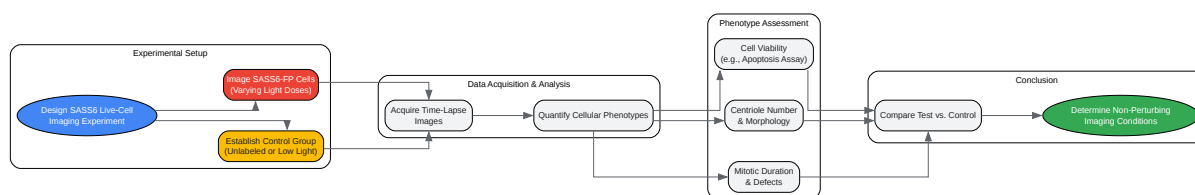
Q2: I am observing abnormal centriole numbers and mitotic defects in my SASS6 live-cell imaging experiments. Could this be due to phototoxicity?

Yes, phototoxicity is a major concern in live-cell imaging and can induce a range of cellular abnormalities that can be misinterpreted as genuine experimental results.

#### Phototoxicity-Induced Artifacts:

- Mitotic Arrest and Prolongation: High doses of excitation light can cause cells to arrest or spend a longer time in mitosis.[6]
- Centrosome Duplication Errors: Phototoxic stress can interfere with the tightly regulated process of centriole duplication, leading to an abnormal number of centrosomes.
- Cell Cycle Arrest: Light-induced DNA damage can trigger cell cycle checkpoints, leading to arrest.[1]
- Apoptosis: Excessive phototoxicity will lead to programmed cell death.

#### Experimental Workflow to Assess Phototoxicity:



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Caption: Workflow for assessing phototoxicity in SASS6 live-cell imaging.

Mitigation Strategies:

- **Minimize Light Exposure:** Use the lowest possible laser power and the longest acceptable exposure time. Avoid continuous illumination by using shutters that are synchronized with the camera acquisition.
- **Use Red-Shifted Fluorophores:** Longer wavelength excitation light (e.g., for mCherry or other red fluorescent proteins) is generally less phototoxic than blue or green light.[6]
- **Incorporate Antioxidants:** Supplementing the imaging medium with antioxidants like Trolox or ascorbic acid can help neutralize reactive oxygen species (ROS) generated during imaging. [7]
- **Control for Phototoxicity:** Always include control groups in your experiment, such as unlabeled cells or cells imaged with very low light exposure, to distinguish between treatment effects and imaging-induced artifacts.

Q3: What are the key steps in a SASS6 live-cell imaging protocol that minimizes phototoxicity?

A well-designed protocol is essential for successful and artifact-free imaging of SASS6.

## Detailed Experimental Protocol: Low-Phototoxicity SASS6 Live-Cell Imaging

### 1. Cell Culture and Transfection:

- Culture cells in a glass-bottom dish suitable for high-resolution microscopy.
- Transfect cells with a vector encoding SASS6 fused to a bright, photostable fluorescent protein (e.g., mNeonGreen or mCherry). Use a low amount of plasmid DNA to achieve near-endogenous expression levels.
- Allow cells to express the fusion protein for 24-48 hours before imaging.

### 2. Microscope Setup:

- Use an inverted microscope equipped with a high numerical aperture ( $NA \geq 1.4$ ) oil immersion objective.
- Ensure the microscope is equipped with a sensitive camera (e.g., sCMOS or EMCCD).
- Use appropriate filter sets that are optimized for your chosen fluorescent protein to maximize signal detection and minimize bleed-through.

### 3. Imaging Conditions:

- Maintain cells at 37°C and 5% CO<sub>2</sub> in a stage-top incubator.
- Use phenol red-free imaging medium to reduce background fluorescence.
- Consider adding an antioxidant such as Trolox (100-200  $\mu$ M) or ascorbic acid (100-200  $\mu$ M) to the imaging medium.

### 4. Image Acquisition Parameters:

Parameter	Recommended Starting Point	Notes
Laser Power	0.5 - 5%	Use the lowest power that provides a detectable signal.
Exposure Time	100 - 300 ms	Longer exposures with lower laser power are generally less phototoxic.
Time Interval	As long as possible	The interval should be determined by the dynamics of the process you are studying.
Z-stack	Minimal number of slices	Only acquire a Z-stack if necessary for your analysis to reduce overall light exposure.

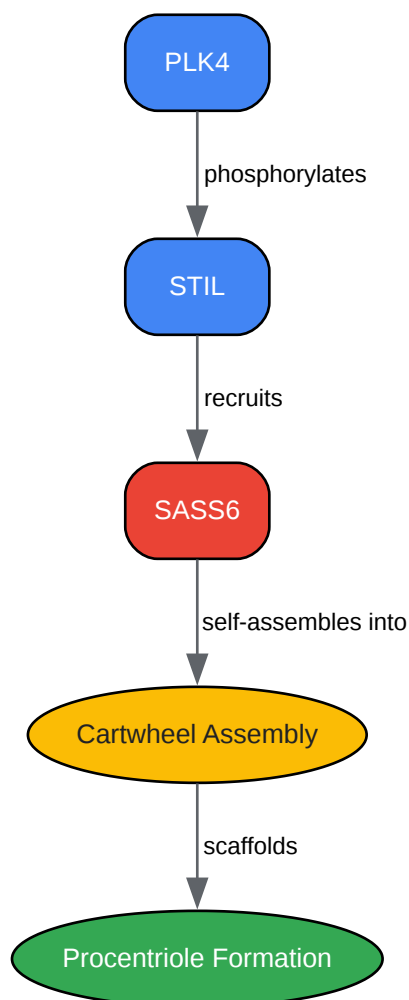
### 5. Post-Acquisition Analysis:

- Use image analysis software to track SASS6 foci and quantify their dynamics.
- Monitor cells for any morphological signs of phototoxicity (e.g., blebbing, vacuolization, mitotic arrest).

## SASS6 in the Centriole Duplication Pathway and the Impact of Phototoxicity

SASS6 is a key scaffolding protein essential for the initiation of centriole duplication. It forms the central cartwheel structure upon which the new procentriole is built.

Simplified Centriole Duplication Pathway:



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Caption: Key steps in the SASS6-mediated centriole duplication pathway.

Phototoxicity can disrupt this delicate process. For example, light-induced stress can alter the activity of kinases like PLK4 or interfere with the recruitment of STIL and SASS6, leading to

errors in cartwheel assembly and ultimately, abnormal centriole numbers. Therefore, it is critical to use imaging conditions that do not perturb the natural dynamics of these proteins.

By following the guidelines and protocols outlined in this technical support center, researchers can improve the quality and reliability of their SASS6 live-cell imaging data and avoid misleading artifacts caused by phototoxicity.

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